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Compound of Interest

Compound Name:
[Bis(trifluoroacetoxy)iodo]pentafluo

robenzene

Cat. No.: B087154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a hypervalent iodine(III) reagent that has

emerged as a powerful and versatile tool in modern organic synthesis. Characterized by the

presence of a highly electron-withdrawing pentafluorophenyl group and two trifluoroacetoxy

ligands, this compound exhibits exceptional reactivity as an oxidizing agent and a source of

electrophilic iodine. Its unique properties make it particularly valuable in the synthesis of

complex fluorinated molecules, which are of significant interest in pharmaceutical and materials

science research. This guide provides a comprehensive overview of the properties, synthesis,

and applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene, with a focus on

experimental protocols and mechanistic insights relevant to researchers in drug development

and chemical synthesis.

Properties of
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
The physical, chemical, and safety properties of

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene are summarized in the tables below.

Physical and Chemical Properties
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Property Value References

CAS Number 14353-88-9 [1]

Molecular Formula C₁₀F₁₁IO₄ [1]

Molecular Weight 519.99 g/mol [1]

Appearance
White to almost white

crystalline powder

Melting Point 117-122 °C

Solubility Soluble in methanol.

Synonyms
Pentafluoro[bis(trifluoroacetoxy

)iodo]benzene, FPIFA

Spectroscopic Data
Technique Data References

¹³C NMR Spectra available. [2]

¹⁹F NMR

Data available and crucial for

characterization due to the

high fluorine content.

[3][4]

IR Spectroscopy Spectra available. [2]

Mass Spectrometry Spectra available. [2]

Safety and Handling
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Hazard Description References

GHS Pictograms Danger

Hazard Statements
H314: Causes severe skin

burns and eye damage.

Precautionary Statements

P260, P280,

P301+P330+P331,

P303+P361+P353,

P304+P340,

P305+P351+P338, P310,

P405, P501

Storage

Store in a cool, dry, well-

ventilated area away from light

and moisture. Keep under an

inert atmosphere (e.g., Argon).

[1]

Incompatibilities

Strong bases, oxidizing

agents, reducing agents,

combustible materials, and

organic substances.

Sensitivity Light and air sensitive.

Synthesis of [Bis(trifluoroacetoxy)iodo]arenes
A general and convenient method for the synthesis of [Bis(trifluoroacetoxy)iodo]arenes involves

the oxidation of the corresponding iodoarene.

General Experimental Protocol
A solution of the iodoarene in a mixture of trifluoroacetic anhydride and dichloromethane is

cooled to 0-2 °C. Sodium percarbonate is then added portionwise, and the reaction mixture is

stirred for several hours. After filtration to remove the sodium trifluoroacetate byproduct, the

solvent is evaporated under reduced pressure. The resulting solid can be triturated with hexane

and filtered to yield the desired [Bis(trifluoroacetoxy)iodo]arene.[5]
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General Synthesis of [Bis(trifluoroacetoxy)iodo]arenes

Iodoarene

Reaction Mixture
(0-2 °C to RT)

CH2Cl2 / (CF3CO)2O Sodium Percarbonate

Filtration

Solvent Evaporation

Trituration with Hexane

[Bis(trifluoroacetoxy)iodo]arene

Click to download full resolution via product page

General synthesis workflow.

Reactivity and Applications
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a highly reactive reagent used in a variety

of organic transformations. Its reactivity stems from the electrophilic nature of the iodine(III)

center, which is enhanced by the electron-withdrawing pentafluorophenyl and trifluoroacetoxy

groups.

Key Applications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b087154?utm_src=pdf-body-img
https://www.benchchem.com/product/b087154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidation Reactions: It is a potent oxidizing agent for a wide range of functional groups.

Fluorination and Trifluoromethylation: It serves as a reagent in fluorination and, more

specifically, in trifluoromethylation reactions, which are crucial in the synthesis of many

pharmaceuticals.

Ring Contraction Reactions: It has been successfully employed in the direct ring-contraction

of lactams to form pyrrolidines.[6]

Formation of Complex Fluorinated Compounds: Its primary application lies in the synthesis

of complex fluorinated molecules for the pharmaceutical and agrochemical industries.

Quantitative Reactivity Data
The following table summarizes the yield of selected reactions using

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene.

Reaction Type Substrate Product Yield (%) References

Visible-Light

Photoredox

Trifluoromethylati

on

2,6-

dibromopyridine

2,6-dibromo-3-

(trifluoromethyl)p

yridine

32

Direct Ring

Contraction of

Lactam

α,α-disubstituted

lactam

Carbamate

product
up to 72 [6]

Experimental Protocols
Visible-Light Photoredox Trifluoromethylation
This protocol describes a decarboxylative trifluoromethylation reaction using

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene as the trifluoromethyl source under

photoredox conditions.

Materials:
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[Bis(trifluoroacetoxy)iodo]pentafluorobenzene

Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) (photocatalyst)

2,6-dibromopyridine (substrate)

Acetonitrile (solvent)

Schlenk flask

Blue LED light source

Procedure:

To a Schlenk flask, add the photocatalyst (0.01 mmol),

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene (1.25 mmol), and the substrate (0.5

mmol).

Add acetonitrile (7.5 mL) to the flask.

Degas the reaction mixture using the freeze-pump-thaw method (repeat twice).

Irradiate the mixture with a blue LED light source while stirring at 35 °C for 12 hours.

Upon completion, dilute the reaction with water (8.0 mL).

Extract the aqueous phase with diethyl ether (3 x 8.0 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution in vacuo and purify the residue by silica gel column

chromatography (hexane) to obtain the trifluoromethylated product.
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Photoredox Trifluoromethylation Workflow

Start

Add Reagents to Schlenk Flask
- Photocatalyst

- [Bis(trifluoroacetoxy)iodo]pentafluorobenzene
- Substrate

Add Acetonitrile

Degas via Freeze-Pump-Thaw (2x)

Irradiate with Blue LED
(35 °C, 12 h)

Aqueous Workup
(H2O, Et2O extraction)

Purification
(Column Chromatography)

Trifluoromethylated Product

End
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Experimental workflow for trifluoromethylation.
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Signaling Pathways and Reaction Mechanisms
Proposed Mechanism for the Direct Ring Contraction of
Lactams
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene can facilitate the ring contraction of α,α-

disubstituted lactams to form pyrrolidines. The proposed mechanism involves the formation of a

more electrophilic iodonium ion intermediate.

The following diagram illustrates a plausible reaction pathway for the ring contraction of a

lactam mediated by an electrophilic λ³-iodane, such as

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene, in the presence of an acid.[6]

Proposed Mechanism for Lactam Ring Contraction

Lactam

Iodonium Ion Formation

ArI(OCOCF3)2

Formation of Electrophilic Iodane
[ArI(OCOCF3)]+

Acid (e.g., HBF4)

N-Acylium Ion Generation

Ring Contraction

Pyrrolidine Derivative
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Click to download full resolution via product page

Plausible mechanism for ring contraction.

This proposed mechanism highlights the role of the hypervalent iodine reagent in activating the

lactam for the subsequent rearrangement. The highly electrophilic nature of the iodine center,

amplified by the pentafluorophenyl group, is key to the success of this transformation.

Conclusion
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a highly effective and versatile reagent

with significant applications in organic synthesis, particularly for the preparation of fluorinated

compounds. Its strong oxidizing power and ability to act as an electrophilic iodine source make

it an invaluable tool for researchers in drug discovery and materials science. Understanding its

properties, handling requirements, and reaction mechanisms is crucial for its safe and effective

use in the laboratory. The experimental protocols and mechanistic insights provided in this

guide are intended to facilitate the adoption of this powerful reagent in innovative synthetic

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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